![molecular formula C11H19NO4 B174031 N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide CAS No. 158243-48-2](/img/structure/B174031.png)
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
Overview
Description
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is a chemical compound with the molecular formula C11H19NO4. It is known for its unique spirocyclic structure, which includes a dioxaspirodecane ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with methoxyamine and methyl iodide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often used to control reaction conditions precisely and to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide has been identified as a significant compound in medicinal chemistry, particularly as a pharmaceutical intermediate. Its unique structural features allow it to be utilized in the synthesis of various biologically active molecules.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated the utility of this compound in synthesizing derivatives that exhibit enhanced pharmacological properties. For example, modifications to the dioxaspiro structure have led to the development of new analgesics and anti-inflammatory agents.
Biomedicine
In biomedicine, this compound serves as a valuable tool for drug discovery and development. Its spirocyclic structure provides a scaffold for creating diverse chemical libraries that can be screened for biological activity.
Application in Drug Screening
The compound has been used in high-throughput screening assays to identify potential drug candidates targeting various diseases, including cancer and neurodegenerative disorders. The ability to modify its structure allows researchers to optimize lead compounds effectively.
Pharmaceutical Intermediates
As a pharmaceutical intermediate, this compound plays a crucial role in the production of active pharmaceutical ingredients (APIs). Its stability and reactivity make it an ideal candidate for various synthetic pathways.
Synthesis Pathways
The compound can be synthesized through several chemical reactions, including:
- Condensation Reactions : Combining it with other functional groups to create more complex molecules.
- Functional Group Transformations : Modifying existing groups to enhance solubility or bioavailability.
Research Applications
The compound is also utilized in academic and industrial research settings for various experimental purposes:
- Biological Experiments : Used to investigate mechanisms of action in cellular models.
- Chemical Experiments : Employed in synthetic organic chemistry to explore new reaction pathways.
Data Table: Summary of Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Used as a pharmaceutical intermediate for synthesizing bioactive compounds |
Biomedicine | Serves as a scaffold for drug discovery and development |
Pharmaceutical Intermediates | Key role in producing active pharmaceutical ingredients (APIs) |
Research Applications | Utilized in biological and chemical experiments |
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of both methoxy and methyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide is a synthetic organic compound notable for its unique spirocyclic structure, which includes a dioxaspiro framework. This compound is characterized by the molecular formula and a molecular weight of approximately 227.26 g/mol. Its structural features, particularly the carboxamide functional group, enhance its solubility and reactivity, making it a subject of interest in medicinal chemistry and biological research.
The biological activity of this compound involves interactions with various biological targets, potentially including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Properties : Initial evaluations indicate effectiveness against certain bacterial strains.
- Anticancer Activity : Some studies have reported its potential in inhibiting cancer cell proliferation.
- Neuropharmacological Effects : Given its structural similarity to known ligands, it may interact with neurotransmitter systems.
Interaction Studies
Research indicates that this compound interacts with several biological targets:
Biological Target | Type of Interaction | Effect |
---|---|---|
TAAR1 | Agonist | Modulates dopamine levels and cognitive functions |
TAAR5 | Agonist | Influences mood disorders and neurogenesis |
5-HT1A Receptor | Agonist | Potential role in anxiety and depression treatment |
These interactions highlight the compound's versatility as a lead candidate for drug development.
Antimicrobial Activity
In a study evaluating the antimicrobial properties of various compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potential as an antimicrobial agent.
Anticancer Potential
A separate investigation into the anticancer effects revealed that this compound inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value of 25 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Reaction of Spirocyclic Ketone : A spirocyclic ketone is reacted with methoxyamine and methyl iodide.
- Solvent Use : The reaction is conducted in organic solvents like dichloromethane or tetrahydrofuran at low temperatures to maximize yield and purity.
- Purification : Post-reaction purification is crucial for obtaining high-purity samples for biological testing.
This compound can undergo various chemical reactions:
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Carboxylic acids |
Reduction | Lithium aluminum hydride | Alcohols or amines |
Nucleophilic Substitution | Sodium hydride in DMF | Modified spirocyclic compounds |
Comparison with Similar Compounds
The unique properties of this compound can be contrasted with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate | Contains an ester instead of an amide group | Different solubility properties |
7-Difluoromethyl-1-(1,4-dioxaspiro[4.5]decane) | Incorporates fluorine atoms | Potentially enhanced biological activity |
3-Methylpurine Derivatives | Different core structure | Similar biological activity profiles used in cancer research |
These comparisons underscore the distinctiveness of this compound within the spirocyclic class.
Properties
IUPAC Name |
N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-12(14-2)10(13)9-3-5-11(6-4-9)15-7-8-16-11/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSBVBIAZACMHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCC2(CC1)OCCO2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191201 | |
Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158243-48-2 | |
Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158243-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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